C12H9Br2N5O4
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Overview
Description
The compound with the molecular formula C12H9Br2N5O4 is a brominated organic compound. This compound is characterized by the presence of bromine atoms, nitrogen atoms, and a nitro group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C12H9Br2N5O4 typically involves multiple steps, including bromination and nitration reactions. One common synthetic route starts with the bromination of an aromatic precursor, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale bromination and nitration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
C12H9Br2N5O4: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the bromine atoms.
Major Products Formed
Oxidation: Products may include brominated quinones or other oxidized derivatives.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.
Scientific Research Applications
C12H9Br2N5O4: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which C12H9Br2N5O4 exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
C12H9Br2N5O3: A similar compound with one less oxygen atom.
C12H9Br2N5O5: A similar compound with one more oxygen atom.
C12H9Cl2N5O4: A similar compound where bromine atoms are replaced with chlorine atoms.
Uniqueness
C12H9Br2N5O4: is unique due to its specific combination of bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity. The presence of bromine atoms can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2N5O4/c13-6-1-5(2-7(14)10(6)21)4-15-18-9(20)3-8-11(22)16-12(23)19-17-8/h1-2,4,21H,3H2,(H,18,20)(H2,16,19,22,23)/b15-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAMNZQRCARNNK-TVPGTPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C=NNC(=O)CC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O)Br)/C=N\NC(=O)CC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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